![molecular formula C32H37NO4 B11604473 9-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11604473.png)
9-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and a dihydropyridine core
Preparation Methods
The synthesis of 9-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves a multi-step process. One common method includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione with an appropriate aldehyde and amine or ammonium acetate in the presence of an ionic liquid such as [bmim]Br . This reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
9-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a calcium channel modulator, which could be useful in the treatment of cardiovascular diseases.
Antimicrobial Activity: Derivatives of this compound have shown promising antibacterial and antifungal activities.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with molecular targets such as calcium channels. The dihydropyridine core of the compound is known to interact with these channels, modulating their activity and thereby affecting cellular processes such as muscle contraction and neurotransmission .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension and angina.
Properties
Molecular Formula |
C32H37NO4 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
9-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C32H37NO4/c1-19-8-7-9-20(12-19)18-37-26-11-10-21(13-27(26)36-6)28-29-22(14-31(2,3)16-24(29)34)33-23-15-32(4,5)17-25(35)30(23)28/h7-13,28,33H,14-18H2,1-6H3 |
InChI Key |
OZFZITPVYKFMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)CC(C5)(C)C)OC |
Origin of Product |
United States |
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